1-(2,4,5-Trimethylbenzyl)adamantane
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Overview
Description
1-(2,4,5-Trimethylbenzyl)adamantane is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound combines the adamantane core with a 2,4,5-trimethylbenzyl group, resulting in a molecule with distinct chemical and physical properties. Adamantane derivatives have gained significant attention due to their applications in medicinal chemistry, materials science, and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trimethylbenzyl)adamantane typically involves the alkylation of adamantane with 2,4,5-trimethylbenzyl chloride. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5-Trimethylbenzyl)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzyl group to a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Methyladamantane derivatives.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4,5-Trimethylbenzyl)adamantane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.
Medicine: Explored for its antiviral and antiparkinsonian properties, similar to other adamantane derivatives like amantadine.
Industry: Utilized in the production of high-performance polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trimethylbenzyl)adamantane is not fully understood but is believed to involve interactions with cellular membranes and proteins. The adamantane core provides structural rigidity, while the benzyl group enhances lipophilicity, facilitating membrane penetration. In medicinal applications, it may act by modulating neurotransmitter release or inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian agent with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also based on the adamantane structure.
Rimantadine: Another antiviral compound with structural similarities to amantadine.
Uniqueness
1-(2,4,5-Trimethylbenzyl)adamantane is unique due to the presence of the 2,4,5-trimethylbenzyl group, which imparts distinct chemical properties and potential biological activities. This structural modification can enhance the compound’s lipophilicity and stability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C20H28 |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-[(2,4,5-trimethylphenyl)methyl]adamantane |
InChI |
InChI=1S/C20H28/c1-13-4-15(3)19(5-14(13)2)12-20-9-16-6-17(10-20)8-18(7-16)11-20/h4-5,16-18H,6-12H2,1-3H3 |
InChI Key |
VGQGIFSBHIZBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
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